3-Chlorothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorothiophene-2-carbonitrile is an organic compound with the molecular formula C5H2ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorothiophene-2-carbonitrile typically involves the chlorination of thiophene-2-carbonitrile. One common method is the reaction of thiophene-2-carbonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
3-Chlorothiophene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chlorothiophene-2-carbonitrile and its derivatives depends on the specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the nitrile and chlorine groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Bromothiophene-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Chlorothiophene-2-carbonitrile: Chlorine atom is positioned differently, leading to variations in chemical behavior and reactivity.
Uniqueness
3-Chlorothiophene-2-carbonitrile is unique due to the presence of both the chlorine and nitrile groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-chlorothiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-4-1-2-8-5(4)3-7/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGDDWCTBDGPAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373902 |
Source
|
Record name | 3-Chloro-2-cyanothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147123-67-9 |
Source
|
Record name | 3-Chloro-2-cyanothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.